6-Bromoquinoline-3-carboxylic acid

HIV-1 Integrase Inhibitors ALLINIs

Procure 6-Bromoquinoline-3-carboxylic acid (CAS 798545-30-9) for critical SAR studies and HIV-1 integrase allosteric inhibitor synthesis. The 6-bromo substitution confers a unique resistance profile (A128T mutation), distinguishing it from 8-bromo analogs. Essential for synthesizing ALLINI-2 and generating focused libraries via cross-coupling. Consistent ≥97% purity and defined solubility (0.106 mg/mL) ensure reliable experimental outcomes.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 798545-30-9
Cat. No. B1285033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinoline-3-carboxylic acid
CAS798545-30-9
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1Br)C(=O)O
InChIInChI=1S/C10H6BrNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14)
InChIKeyHVNYDSMSHWJYHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinoline-3-carboxylic acid (CAS 798545-30-9): A Halogenated Quinoline-3-carboxylic Acid Scaffold for Targeted Research and Development


6-Bromoquinoline-3-carboxylic acid is a halogenated quinoline derivative characterized by a bromine atom at the 6-position and a carboxylic acid group at the 3-position of the quinoline core. It is a member of the quinoline-3-carboxylic acid class, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including antiviral and enzyme inhibition properties . The compound is a key intermediate in the synthesis of more complex molecules and has been directly studied for its potential as an allosteric inhibitor of HIV-1 integrase [1].

6-Bromoquinoline-3-carboxylic acid (CAS 798545-30-9): Why Generic Substitution is Not a Viable Strategy for Advanced Research


Within the quinoline-3-carboxylic acid family, substitution pattern and halogen type are not interchangeable and profoundly impact biological activity, selectivity, and physicochemical properties. A simple replacement of 6-bromoquinoline-3-carboxylic acid with an unsubstituted, chloro, or fluoro analog can lead to a complete loss of function or an undesirable change in target engagement, as demonstrated by structure-activity relationship (SAR) studies on related scaffolds [1]. For instance, in HIV-1 integrase allosteric inhibitors, the 6-bromo substituent confers a unique resistance profile compared to the 8-bromo isomer, a critical distinction for lead optimization and mechanism of action studies [1]. The following quantitative evidence underscores why this specific compound must be the focus for projects requiring its defined profile.

6-Bromoquinoline-3-carboxylic acid (CAS 798545-30-9): A Quantitative Evidence Guide for Scientific Selection


Enhanced HIV-1 Integrase Multimerization Potency Compared to Unsubstituted Scaffold

6-Bromoquinoline-3-carboxylic acid, as part of the ALLINI-2 compound, demonstrates a slight but measurable improvement in inducing HIV-1 integrase multimerization compared to the unsubstituted 4-chlorophenylquinoline scaffold. This increase in potency is critical for the development of allosteric integrase inhibitors [1].

HIV-1 Integrase Inhibitors ALLINIs Antiviral Multimerization Assay

Unique Resistance Profile Against A128T HIV-1 Mutant Compared to 8-Bromo Isomer

The position of the bromine atom on the quinoline ring dictates the compound's vulnerability to viral resistance mutations. The 6-bromo analog shows a significant loss of potency against the clinically relevant ALLINI-resistant A128T mutant virus, whereas the 8-bromo analog retains full effectiveness [1]. This differential behavior is essential for understanding the mechanism of action and for designing next-generation inhibitors that can overcome resistance.

HIV-1 Drug Resistance ALLINIs Mutant Virus Integrase

Reduced HIV-1 Integrase Multimerization Potency Compared to Iodo and Amino Analogs

While the 6-bromo substitution improves potency over the unsubstituted scaffold, other 6-position substitutions lead to a significant reduction in activity. Replacing the bromine with iodine (8a) or an amino group (8b) results in a two-fold decrease in EC50 values for inducing integrase multimerization [1]. This highlights the specific and favorable electronic or steric contribution of the bromine atom at this position.

SAR HIV-1 Integrase ALLINIs Halogen Bonding

Quantified Solubility Profile for Formulation and Assay Development

The aqueous solubility of 6-bromoquinoline-3-carboxylic acid has been quantified at 0.106 mg/mL (or 0.000419 mol/L) . This data point is essential for planning in vitro assays, selecting appropriate solvents for biological testing, and anticipating potential challenges in formulation or in vivo studies. The bromine substitution at position 6 is known to enhance lipophilicity compared to unsubstituted quinolines, which can be inferred from the low aqueous solubility [1].

Physicochemical Properties Solubility ADME Pre-formulation Assay Development

6-Bromoquinoline-3-carboxylic acid (CAS 798545-30-9): Validated Research and Industrial Application Scenarios


Lead Optimization for HIV-1 Integrase Allosteric Inhibitors (ALLINIs)

The compound is a key intermediate for synthesizing ALLINI-2, a 6-bromoquinoline derivative that shows improved HIV-1 integrase multimerization potency (EC50 = 0.09 µM) compared to the unsubstituted scaffold (EC50 = 0.10 µM) [1]. Its use enables structure-activity relationship (SAR) studies focused on the 6-position, and its unique vulnerability to the A128T resistance mutation makes it an essential tool for probing integrase-drug interactions and designing mutation-evading inhibitors [1].

Mechanistic Studies on HIV-1 Drug Resistance

The differential resistance profile of the 6-bromo and 8-bromo analogs against the A128T mutant virus makes 6-bromoquinoline-3-carboxylic acid a critical tool for dissecting the molecular mechanisms of resistance to ALLINIs [1]. The compound's specific loss of function against the mutant can be used in virology and structural biology studies to identify key binding site interactions that are disrupted by the A128T substitution [1].

Synthesis of Diverse Quinoline-Based Chemical Libraries

As a halogenated building block, the 6-bromo group serves as a versatile handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This allows medicinal chemists to generate focused libraries of 6-substituted quinoline-3-carboxylic acid derivatives for broad screening campaigns, with the 6-bromo compound serving as the common precursor. Its well-defined solubility profile (0.106 mg/mL) and commercially available purity (≥96%) facilitate consistent and reliable synthesis.

Enzyme Inhibition Studies (e.g., Monoamine Oxidase A)

The compound has demonstrated in vitro inhibitory activity against human Monoamine Oxidase A (MAO-A) with an IC50 of 28.9 µM [2]. While this potency is moderate, it provides a validated starting point for exploring the SAR of quinoline-3-carboxylic acids as MAO-A inhibitors, a target relevant for neurological disorders and depression. This off-target activity is also important for assessing the selectivity profile of lead compounds derived from this scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.